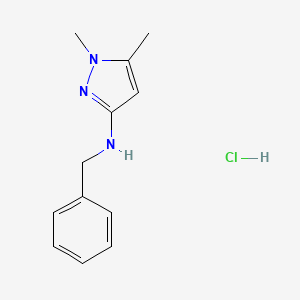

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride

Description

N-Benzyl-1,5-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-based compound with a benzyl substituent at the N1 position and methyl groups at the C1 and C5 positions. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving intermediates like N-benzyl-1,5-dimethylbispidin-9-ol (precursor to pyrazole derivatives) and reagents such as acyl chlorides or carbodiimides . The synthesis typically involves steps like refluxing in acetonitrile or dichloromethane, followed by purification using chromatography or recrystallization .

Properties

Molecular Formula |

C12H16ClN3 |

|---|---|

Molecular Weight |

237.73 g/mol |

IUPAC Name |

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C12H15N3.ClH/c1-10-8-12(14-15(10)2)13-9-11-6-4-3-5-7-11;/h3-8H,9H2,1-2H3,(H,13,14);1H |

InChI Key |

HNGTZULAJIKBMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method is the alkylation of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced pyrazole derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, acidic or basic conditions.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).

Substitution: NaH, alkyl halides, in aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

Key Observations :

- Substituent Impact : The benzyl group in the target compound provides moderate steric bulk and lipophilicity compared to the dichlorobenzyl group in compound 11 , which enhances halogen bonding but reduces synthetic yield (47% vs. 60–75%) .

- Heterocyclic Backbone : Pyrazole derivatives (target compound) exhibit greater metabolic stability than benzimidazole-based analogues (e.g., 11 , 19 ) due to reduced susceptibility to oxidative degradation .

- Salt Form : The hydrochloride salt of the target compound improves aqueous solubility relative to neutral analogues like 19 , which lack ionizable groups .

Antioxidant Activity :

Protein Kinase Inhibition :

- Pyrazole-3-amine derivatives demonstrate selective inhibition of kinases like CK1δ (IC₅₀ ~0.2 μM for optimized analogues), whereas triazolopyrimidine derivatives (e.g., 118–119 from ) target kinases like CDK2 with lower potency (IC₅₀ ~1.5 μM) .

Solubility and Physicochemical Properties

Table 2: Solubility and Stability

| Compound | Aqueous Solubility (mg/mL) | LogP | Stability (pH 7.4, 25°C) |

|---|---|---|---|

| N-Benzyl-1,5-dimethylpyrazol-3-amine; HCl | 12.5 | 2.8 | >24 hours |

| 1-(3,5-Dichlorobenzyl)-1H-benzimidazol-2-amine (11) | 0.8 | 4.1 | <12 hours |

| 5-Chlorotryptamine Hydrochloride | 8.2 | 3.2 | >48 hours |

Biological Activity

N-benzyl-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16ClN3 and a molecular weight of 237.73 g/mol. The compound features a pyrazole ring, a benzyl group, and two methyl substituents, which contribute to its unique biological properties.

Research indicates that this compound modulates specific enzyme activities and receptor interactions. Its mechanism of action primarily involves:

- mTORC1 Pathway Modulation : The compound has been shown to reduce mTORC1 activity, which plays a crucial role in cell growth and metabolism. This modulation can lead to increased autophagy, a process that degrades and recycles cellular components, particularly under stress conditions such as nutrient deprivation .

- Autophagy Disruption : In studies involving cancer cell lines, this compound disrupted autophagic flux by interfering with mTORC1 reactivation. This disruption results in the accumulation of LC3-II protein and abnormal autophagic structures .

Anticancer Properties

This compound has demonstrated promising anticancer activity in various studies:

- Cell Line Studies : In vitro tests have shown that compounds related to this compound exhibit significant antiproliferative effects against several cancer cell lines, including MIA PaCa-2 and A549. For instance, certain derivatives have shown submicromolar IC50 values, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-benzyl-1,5-dimethylpyrazol-3-amine | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| N-benzyl-2,5-dimethylpyrazole | A549 | 26 | Autophagy induction |

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, although further research is needed to elucidate specific mechanisms and efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Antiproliferative Activity : A study examining the effects of this compound on pancreatic cancer cells revealed significant reductions in cell viability linked to mTORC1 pathway inhibition and enhanced autophagy .

- Structure–Activity Relationship Studies : Investigations into related compounds have highlighted the importance of structural modifications in enhancing biological activity. For example, modifications to the pyrazole ring or substitution patterns significantly influence antiproliferative potency .

- Potential for Drug Development : Given its unique mechanism of action and potent biological effects, this compound is being considered for further development as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.